Cas no 82566-19-6 (2-chloro-4-(1-phenylethyl)phenol)

2-chloro-4-(1-phenylethyl)phenol 化学的及び物理的性質
名前と識別子
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- 2-chloro-4-(1-phenylethyl)phenol
- EN300-23691826
- EINECS 279-995-0
- NS00059310
- 82566-19-6
- DTXSID801002790
- LMEXXUGPTZYJQU-UHFFFAOYSA-N
-
- MDL: MFCD28048468
- インチ: InChI=1S/C14H13ClO/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(15)9-12/h2-10,16H,1H3
- InChIKey: LMEXXUGPTZYJQU-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)Cl
計算された属性
- せいみつぶんしりょう: 232.0654927g/mol
- どういたいしつりょう: 232.0654927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
2-chloro-4-(1-phenylethyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23691826-0.1g |
2-chloro-4-(1-phenylethyl)phenol |
82566-19-6 | 95% | 0.1g |
$446.0 | 2024-06-19 | |
Enamine | EN300-23691826-10.0g |
2-chloro-4-(1-phenylethyl)phenol |
82566-19-6 | 95% | 10.0g |
$5528.0 | 2024-06-19 | |
Enamine | EN300-23691826-0.25g |
2-chloro-4-(1-phenylethyl)phenol |
82566-19-6 | 95% | 0.25g |
$637.0 | 2024-06-19 | |
Enamine | EN300-23691826-1.0g |
2-chloro-4-(1-phenylethyl)phenol |
82566-19-6 | 95% | 1.0g |
$1286.0 | 2024-06-19 | |
1PlusChem | 1P0053FF-2.5g |
2-CHLORO-4-(1-PHENYLETHYL)PHENOL |
82566-19-6 | 95% | 2.5g |
$3177.00 | 2024-04-21 | |
1PlusChem | 1P0053FF-10g |
2-CHLORO-4-(1-PHENYLETHYL)PHENOL |
82566-19-6 | 95% | 10g |
$6895.00 | 2023-12-16 | |
Aaron | AR0053NR-5g |
2-CHLORO-4-(1-PHENYLETHYL)PHENOL |
82566-19-6 | 95% | 5g |
$5151.00 | 2023-12-15 | |
Enamine | EN300-23691826-0.5g |
2-chloro-4-(1-phenylethyl)phenol |
82566-19-6 | 95% | 0.5g |
$1002.0 | 2024-06-19 | |
Enamine | EN300-23691826-5.0g |
2-chloro-4-(1-phenylethyl)phenol |
82566-19-6 | 95% | 5.0g |
$3728.0 | 2024-06-19 | |
Enamine | EN300-23691826-10g |
2-chloro-4-(1-phenylethyl)phenol |
82566-19-6 | 95% | 10g |
$5528.0 | 2023-09-15 |
2-chloro-4-(1-phenylethyl)phenol 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
2-chloro-4-(1-phenylethyl)phenolに関する追加情報
Professional Introduction to 2-chloro-4-(1-phenylethyl)phenol (CAS No. 82566-19-6)
2-chloro-4-(1-phenylethyl)phenol, identified by its Chemical Abstracts Service (CAS) number 82566-19-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a chlorinated aromatic ring substituted with a phenethyl group, has garnered attention due to its structural versatility and potential biological activities. The presence of both electron-withdrawing and electron-donating groups in its molecular framework makes it a valuable scaffold for designing novel therapeutic agents.
The chemical structure of 2-chloro-4-(1-phenylethyl)phenol consists of a benzene ring substituted at the 2-position with a chlorine atom and at the 4-position with a (1-phenylethyl) group. This configuration imparts unique electronic and steric properties, enabling diverse reactivity patterns that are exploited in synthetic chemistry. The chloro substituent enhances electrophilic aromatic substitution reactions, while the phenethyl side chain introduces conformational flexibility and potential interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-chloro-4-(1-phenylethyl)phenol and its derivatives. The compound's structural motif resembles several bioactive molecules, including certain antimicrobial and anti-inflammatory agents. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against specific enzymes and receptors involved in pathological processes. For instance, modifications at the phenethyl group have been investigated for their ability to modulate G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.
The synthesis of 2-chloro-4-(1-phenylethyl)phenol typically involves multi-step organic transformations, starting from readily available aromatic precursors. Key synthetic strategies include chlorination reactions, cross-coupling processes, and functional group interconversions. Advanced techniques such as palladium-catalyzed coupling reactions have been employed to construct the phenethyl side chain efficiently. These synthetic approaches highlight the compound's accessibility and utility as a building block for more complex molecules.
From a computational chemistry perspective, the molecular properties of 2-chloro-4-(1-phenylethyl)phenol have been extensively modeled to predict its behavior in biological systems. Quantum mechanical calculations have provided insights into its electronic structure, hydrogen bonding capabilities, and potential binding modes with macromolecular targets. These computational studies are crucial for rationalizing experimental observations and guiding the design of optimized derivatives.
One of the most compelling aspects of 2-chloro-4-(1-phenylethyl)phenol is its role in developing next-generation pharmaceuticals. Researchers are currently investigating its derivatives for applications in treating neurological disorders, infectious diseases, and chronic inflammatory conditions. The compound's ability to serve as a scaffold for structure-based drug design makes it particularly valuable in medicinal chemistry programs targeting elusive disease mechanisms.
The versatility of 2-chloro-4-(1-phenylethyl)phenol extends beyond pharmaceutical applications. It has also been explored as an intermediate in agrochemical synthesis, where modified versions exhibit enhanced pesticidal or herbicidal properties. The compound's stability under various environmental conditions further underscores its utility in industrial applications requiring robust chemical frameworks.
In conclusion, 2-chloro-4-(1-phenylethyl)phenol (CAS No. 82566-19-6) represents a promising chemical entity with broad applications in pharmaceuticals and agrochemicals. Its unique structural features, coupled with recent advancements in synthetic methodologies and computational modeling, position it as a cornerstone molecule for innovative drug discovery efforts. As research continues to uncover new biological activities and synthetic pathways, this compound is poised to play an increasingly significant role in addressing global health challenges.
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